molecular formula C11H18O4 B3081871 2-Heptylidenebutanedioic acid CAS No. 111430-51-4

2-Heptylidenebutanedioic acid

Cat. No.: B3081871
CAS No.: 111430-51-4
M. Wt: 214.26 g/mol
InChI Key: UIOKWKMSXOTETD-UHFFFAOYSA-N
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Description

2-Heptylidenebutanedioic acid is a chemical compound with the molecular formula C₁₁H₁₈O₄. It is a subclass of fatty acids and is known for its presence in various marine-derived fungi such as Aspergillus niger and Penicillium restrictum

Scientific Research Applications

2-Heptylidenebutanedioic acid has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound’s presence in marine-derived fungi suggests potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptylidenebutanedioic acid can be synthesized through several methods commonly used for carboxylic acids. One approach involves the oxidation of primary alcohols or aldehydes. Another method is the hydrolysis of nitriles, where an alkyl halide reacts with cyanide ion followed by hydrolysis of the resulting nitrile . Additionally, the carboxylation of Grignard reagents is a viable synthetic route .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes or the use of biotechnological methods involving marine-derived fungi. These methods ensure the efficient and sustainable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Heptylidenebutanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidation states, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols from the carboxylic acid group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Heptylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors. These interactions can lead to various biological responses, including antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

2-Heptylidenebutanedioic acid can be compared with other similar compounds such as:

  • Heptylidenesuccinic acid
  • Hexylitaconic acid
  • Nonen-dicarboxylic acid

These compounds share structural similarities but may differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

2-heptylidenebutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-3-4-5-6-7-9(11(14)15)8-10(12)13/h7H,2-6,8H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOKWKMSXOTETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60710779
Record name 2-Heptylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111430-51-4
Record name 2-Heptylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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